3-(4-Fluorophenyl)pyrrolidine oxalate

Description

Significance in Contemporary Chemical and Pharmaceutical Sciences

The significance of 3-(4-Fluorophenyl)pyrrolidine (B131291) oxalate (B1200264) in modern chemical and pharmaceutical sciences is multifaceted. It is widely recognized as a versatile building block and a key intermediate in the synthesis of more complex and biologically active molecules. chemimpex.comchemimpex.com Its structural features are particularly advantageous in drug discovery and development.

The presence of the 4-fluorophenyl group is of particular importance. The fluorine atom can enhance the lipophilicity of the molecule, which may improve its ability to cross biological membranes and potentially increase the bioavailability of drug candidates derived from it. chemimpex.comchemimpex.com This modification is a common strategy in medicinal chemistry to optimize the pharmacokinetic properties of a lead compound.

Furthermore, the pyrrolidine (B122466) scaffold itself is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs. nih.govnih.gov The non-planar, three-dimensional nature of the pyrrolidine ring allows for a more precise spatial arrangement of substituents, which can lead to higher selectivity and potency when interacting with biological targets. nih.gov The ability of 3-(4-Fluorophenyl)pyrrolidine oxalate to participate in various chemical reactions allows for the creation of diverse molecular architectures, which is essential for the development of new therapeutic agents and advanced materials. chemimpex.com

Table 1: Key Attributes of this compound in Chemical and Pharmaceutical Sciences

| Attribute | Significance |

|---|---|

| Chemical Nature | A pyrrolidine derivative with a 4-fluorophenyl substituent, supplied as an oxalate salt. |

| Role in Synthesis | Serves as a versatile building block and key intermediate for more complex molecules. chemimpex.comchemimpex.com |

| Structural Features | The fluorinated phenyl group can enhance lipophilicity and bioavailability. chemimpex.comchemimpex.com The 3D structure of the pyrrolidine ring allows for precise spatial orientation of functional groups. nih.gov |

| Applications | Crucial in the development of novel therapeutic agents and advanced materials. chemimpex.com |

Overview of the Chemical Compound's Research Relevance

The research relevance of this compound is primarily centered on its application in pharmaceutical development, neuroscience research, and analytical chemistry.

In the field of pharmaceutical development , this compound is extensively used as a starting material or intermediate in the synthesis of novel therapeutic agents. chemimpex.comchemimpex.com A significant area of focus is the development of drugs targeting neurological disorders. chemimpex.comchemimpex.com The pyrrolidine scaffold is a common feature in molecules designed to interact with the central nervous system. researchgate.net Researchers have explored its potential in creating compounds that may modulate neurotransmitter systems, offering potential avenues for treating a range of neurological and psychiatric conditions. chemimpex.comchemimpex.com

Within neuroscience research , this compound and its derivatives are valuable tools for studying neurotransmitter systems. chemimpex.com By incorporating this moiety into new molecules, scientists can investigate the structure-activity relationships of compounds that interact with specific receptors and transporters in the brain. This research is fundamental to understanding the underlying mechanisms of brain function and pathology, which can pave the way for the discovery of new treatments for mental health conditions. chemimpex.com

In analytical chemistry , this compound serves as a reference standard. chemimpex.com Its well-defined structure and properties make it suitable for use in analytical methods, such as chromatography and spectroscopy, to ensure the accuracy and reproducibility of experiments aimed at quantifying similar compounds in complex mixtures. chemimpex.com

Table 2: Research Applications of this compound

| Research Area | Application |

|---|---|

| Pharmaceutical Development | Key intermediate in the synthesis of pharmaceuticals, especially for neurological disorders. chemimpex.comchemimpex.com |

| Neuroscience Research | Used in the study of neurotransmitter systems to understand brain function and potential treatments for mental health conditions. chemimpex.com |

| Analytical Chemistry | Employed as a reference standard in analytical methods for the quantification of similar compounds. chemimpex.com |

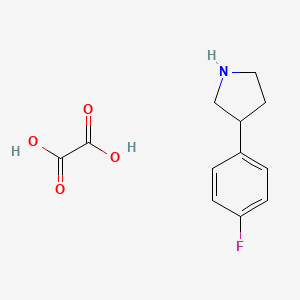

Structure

2D Structure

Propriétés

IUPAC Name |

3-(4-fluorophenyl)pyrrolidine;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN.C2H2O4/c11-10-3-1-8(2-4-10)9-5-6-12-7-9;3-1(4)2(5)6/h1-4,9,12H,5-7H2;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWWXUYJCPWFBMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CC=C(C=C2)F.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 4 Fluorophenyl Pyrrolidine Oxalate and Its Derivatives

Direct Synthesis Approaches to 3-(4-Fluorophenyl)pyrrolidine (B131291) Oxalate (B1200264)

Direct synthesis strategies aim to construct the 3-(4-fluorophenyl)pyrrolidine skeleton in a limited number of steps from readily available starting materials. One plausible and efficient route commences with 4-fluorophenylacetonitrile (B56358). This approach involves the alkylation of the α-carbon followed by reduction and cyclization to yield the desired pyrrolidine (B122466) ring.

A typical reaction sequence would involve the deprotonation of 4-fluorophenylacetonitrile with a strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), to generate a carbanion. This nucleophile can then react with a suitable dielectrophile, like 1-bromo-2-(2-bromoethoxy)ethane, to introduce the necessary carbon framework. Subsequent reduction of the nitrile group to a primary amine, for instance using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, and concomitant or subsequent intramolecular cyclization would afford the 3-(4-fluorophenyl)pyrrolidine. The final step involves the treatment of the free base with oxalic acid to precipitate the desired oxalate salt.

| Step | Reagents and Conditions | Intermediate/Product |

| Alkylation | 1. NaH, THF, 0 °C to rt 2. 1-bromo-2-(2-bromoethoxy)ethane | α-(4-fluorophenyl)-γ-(2-bromoethoxy)butyronitrile |

| Reduction & Cyclization | LiAlH₄, THF, reflux | 3-(4-fluorophenyl)pyrrolidine |

| Salt Formation | Oxalic acid, Ethanol | 3-(4-fluorophenyl)pyrrolidine oxalate |

Strategic Synthesis of Pyrrolidine Ring Systems Incorporating 4-Fluorophenyl Moieties

A more strategic and often more versatile approach involves the sequential introduction of the 4-fluorophenyl group and the formation of the pyrrolidine ring. This allows for greater control over stereochemistry and the introduction of other functional groups.

Methods for Fluorophenyl Group Introduction and Functionalization

The introduction of the 4-fluorophenyl group can be achieved through several established organometallic and nucleophilic addition reactions. A common method is the Michael addition of a 4-fluorophenyl nucleophile to an appropriate acceptor. For instance, a Gilman reagent, such as lithium bis(4-fluorophenyl)cuprate, can be added to an α,β-unsaturated ester or nitrile, like ethyl acrylate (B77674) or acrylonitrile. This 1,4-conjugate addition effectively installs the 4-fluorophenyl group at the β-position.

Alternatively, Grignard reagents (e.g., 4-fluorophenylmagnesium bromide) can be utilized in the presence of a copper catalyst to achieve a similar conjugate addition. The resulting functionalized intermediate can then be further elaborated to construct the pyrrolidine ring.

| Reaction Type | Reagents | Electrophile | Product |

| Michael Addition | (4-FC₆H₄)₂CuLi | Ethyl acrylate | Ethyl 3-(4-fluorophenyl)propanoate |

| Michael Addition | 4-FC₆H₄MgBr, CuI | Acrylonitrile | 3-(4-fluorophenyl)propanenitrile |

Cyclization and Formation of the Pyrrolidine Core

Following the introduction of the 4-fluorophenyl moiety, the next critical step is the formation of the pyrrolidine ring. This is typically achieved through intramolecular cyclization reactions. For example, if the precursor contains an ester and a nitro group, a reductive cyclization can be employed. The nitro group can be reduced to an amine using various reducing agents, such as zinc dust in the presence of an acid (e.g., HCl) or through catalytic hydrogenation (e.g., H₂, Pd/C). The newly formed amine can then undergo intramolecular cyclization with the ester group to form a lactam, which can be further reduced to the desired pyrrolidine.

Another common strategy involves the cyclization of an amino alcohol, which can be formed from the reduction of a keto-amine or an amino acid derivative. The cyclization is often promoted by dehydrating agents or by converting the hydroxyl group into a good leaving group.

| Precursor Functional Groups | Cyclization Method | Reagents | Product |

| Nitro-ester | Reductive Cyclization | Zn, HCl or H₂, Pd/C | 4-(4-fluorophenyl)pyrrolidin-2-one |

| Amino-alcohol | Dehydrative Cyclization | H₂SO₄ or MsCl, Et₃N | 3-(4-fluorophenyl)pyrrolidine |

| Amino-dihalide | Intramolecular Alkylation | Base (e.g., K₂CO₃) | 3-(4-fluorophenyl)pyrrolidine |

Preparation and Derivatization via Oxalate Salt Formation

The final step in the synthesis of the target compound is the formation of the oxalate salt. This is a straightforward acid-base reaction where the basic nitrogen of the 3-(4-fluorophenyl)pyrrolidine reacts with oxalic acid. This process is often used for purification and to improve the handling and stability of the amine product.

The free base of 3-(4-fluorophenyl)pyrrolidine is typically dissolved in a suitable organic solvent, such as ethanol, isopropanol (B130326), or ethyl acetate. A solution of oxalic acid in the same or a miscible solvent is then added, often leading to the precipitation of the white, crystalline this compound salt. The salt can then be isolated by filtration, washed with a cold solvent, and dried.

| Amine | Acid | Solvent | Product |

| 3-(4-fluorophenyl)pyrrolidine | Oxalic acid | Ethanol | This compound |

| 3-(4-chlorophenyl)pyrrolidine | Oxalic acid | Isopropanol | 3-(4-chlorophenyl)pyrrolidine oxalate |

| 3-phenylpyrrolidine (B1306270) | Oxalic acid | Ethyl acetate | 3-phenylpyrrolidine oxalate |

Advanced Catalytic and Stereoselective Synthetic Techniques

Modern synthetic chemistry offers powerful catalytic methods to construct the 3-(4-fluorophenyl)pyrrolidine scaffold with high efficiency and stereocontrol.

Cross-Coupling Reactions (e.g., Buchwald-Hartwig Coupling)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. This reaction can be strategically employed in the synthesis of precursors to 3-(4-fluorophenyl)pyrrolidine. For instance, a suitably functionalized pyrrolidine precursor containing a leaving group could be coupled with 4-fluoroaniline (B128567). More commonly, an acyclic amine with appropriate functionality for subsequent cyclization can be arylated with a 4-fluorophenyl halide.

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to afford the N-aryl product and regenerate the Pd(0) catalyst. The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for the success of the reaction. Bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle.

| Aryl Halide | Amine | Catalyst/Ligand | Base | Product |

| 1-Bromo-4-fluorobenzene | 3-Aminopyrrolidine | Pd₂(dba)₃ / BINAP | NaOt-Bu | 3-(4-Fluoroanilino)pyrrolidine |

| 1-Chloro-4-fluorobenzene | Allylamine | Pd(OAc)₂ / XPhos | K₃PO₄ | N-(4-Fluorophenyl)allylamine |

This N-arylated intermediate can then be subjected to further transformations, such as intramolecular cyclization, to construct the desired 3-(4-fluorophenyl)pyrrolidine ring system.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic Aromatic Substitution (SNAr) is a powerful method for forming carbon-nitrogen bonds, particularly in the synthesis of N-aryl pyrrolidines. nih.gov This reaction typically involves the substitution of a leaving group, such as a halogen, on an electron-deficient aromatic ring by a nucleophile, in this case, the pyrrolidine nitrogen. The presence of electron-withdrawing groups on the aromatic ring is crucial for activating the substrate towards nucleophilic attack. youtube.com

In the context of synthesizing derivatives of 3-(4-fluorophenyl)pyrrolidine, SNAr reactions can be employed to introduce the fluorophenyl group onto a pre-existing pyrrolidine ring or to further functionalize the aromatic ring of the target compound. For instance, a common approach involves the reaction of a pyrrolidine derivative with an activated fluoroarene. mdpi.com The high electronegativity of the fluorine atom makes the attached carbon atom susceptible to nucleophilic attack. nih.gov

Research has demonstrated the utility of base-promoted SNAr reactions for the N-arylation of various heterocycles, including indoles and carbazoles, using fluoroarenes. mdpi.com These reactions often proceed under transition-metal-free conditions, offering a more environmentally friendly and cost-effective synthetic route. researchgate.net The choice of solvent, such as dimethyl sulfoxide (B87167) (DMSO), can significantly influence the reaction rate and yield. mdpi.com

A theoretical study on the SNAr reaction of substituted thiophenes with pyrrolidine highlighted the stepwise mechanism involving the initial addition of pyrrolidine followed by the elimination of a leaving group. nih.gov This study also emphasized the role of excess pyrrolidine in catalyzing the proton transfer step, which facilitates the departure of the leaving group. nih.gov

| Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Indole, 1,2-Dichlorobenzene | KOH, DMSO, 135 °C, 24 h | N-(2-chlorophenyl)indole | Good | researchgate.net |

| Carbazole, 1-Fluoro-4-nitrobenzene | KOH, DMSO, 135 °C, 24 h | N-(4-nitrophenyl)carbazole | High | mdpi.com |

| 2-Methoxy-3-X-5-nitrothiophenes, Pyrrolidine | Computational Study | 2-(Pyrrolidin-1-yl)-3-X-5-nitrothiophene | N/A | nih.gov |

Reductive Amination Protocols

Reductive amination is a highly efficient and widely used method for the synthesis of amines, including pyrrolidine derivatives. nih.govorganic-chemistry.org This reaction involves the formation of an imine or iminium ion intermediate from the condensation of a carbonyl compound (aldehyde or ketone) and an amine, followed by in-situ reduction to the corresponding amine. harvard.edu This two-step, one-pot process is a cornerstone in the synthesis of N-substituted pyrrolidines. nih.gov

A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly common due to their selectivity for reducing the iminium ion in the presence of the starting carbonyl compound. harvard.edumasterorganicchemistry.com The choice of reducing agent and reaction conditions can be tailored to the specific substrates and desired outcome.

For the synthesis of 3-(4-fluorophenyl)pyrrolidine, a suitable diketone can be reacted with 4-fluoroaniline in the presence of a catalyst and a hydrogen source. nih.gov Iridium-catalyzed transfer hydrogenation has emerged as a practical and efficient method for this transformation, often using formic acid or isopropanol as the hydrogen donor. nih.gov This approach offers several advantages, including mild reaction conditions and the avoidance of stoichiometric amounts of expensive or hazardous reducing agents. nih.gov

Recent advancements in reductive amination have explored the use of various catalysts to improve efficiency and selectivity. For example, ruthenium catalysts have been shown to enable a novel pyrrolidine synthesis via ring expansion of cyclopropyl (B3062369) ketones with amines. nih.govacs.org Furthermore, metal-free reductive amination protocols have been developed, utilizing organocatalysts or reagents like ammonia (B1221849) borane. organic-chemistry.org

| Carbonyl Compound | Amine | Reducing System | Catalyst | Product | Reference |

|---|---|---|---|---|---|

| 2,5-Hexanedione | Aniline | Transfer Hydrogenation | Iridium Complex | N-Phenyl-2,5-dimethylpyrrolidine | nih.gov |

| α-Carbonylcyclopropane | Various Amines | Carbon Monoxide | Ruthenium Complex | Pyrrolidine (via ring expansion) | nih.govacs.org |

| Aldehydes/Ketones | Primary/Secondary Amines | Sodium Cyanoborohydride | None | Substituted Amines | harvard.edumasterorganicchemistry.com |

| Aldehydes/Ketones | Primary/Secondary Amines | Sodium Triacetoxyborohydride | Acetic Acid | Substituted Amines | harvard.edu |

Amide Coupling Strategies for Complex Architectures

Amide bond formation is a fundamental transformation in organic synthesis, crucial for constructing complex molecules, including pharmaceuticals and natural products. luxembourg-bio.comresearchgate.net In the context of 3-(4-fluorophenyl)pyrrolidine derivatives, amide coupling strategies are employed to attach this core scaffold to other molecular fragments, leading to the generation of diverse and intricate architectures.

The general principle of amide coupling involves the activation of a carboxylic acid to make it more susceptible to nucleophilic attack by an amine. researchgate.net A wide variety of coupling reagents have been developed to facilitate this process, each with its own mechanism and scope of application. luxembourg-bio.com Common examples include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), phosphonium (B103445) salts such as PyBOP, and uronium salts like HATU. luxembourg-bio.comuni-kiel.de

The choice of coupling reagent is often dictated by the specific substrates, the need to avoid side reactions such as racemization (particularly when dealing with chiral amino acids), and the desired reaction conditions. uni-kiel.de Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are frequently used in conjunction with coupling reagents to suppress side reactions and enhance the reaction rate. uni-kiel.de

In the synthesis of complex molecules containing the 3-(4-fluorophenyl)pyrrolidine moiety, the pyrrolidine nitrogen can act as the nucleophile, reacting with an activated carboxylic acid. Alternatively, a carboxylic acid functional group can be appended to the pyrrolidine ring, which is then activated and coupled with another amine. This versatility allows for the strategic incorporation of the 3-(4-fluorophenyl)pyrrolidine unit into larger and more complex structures. For instance, a study on pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors utilized 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) for the amide coupling step. nih.gov

| Coupling Reagent | Abbreviation | Byproduct | Key Features | Reference |

|---|---|---|---|---|

| Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU) | Inexpensive, but DCU can be difficult to remove. | luxembourg-bio.com |

| (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate | PyBOP | Hexamethylphosphoramide (HMPA) is not produced. | Effective for coupling N-methylated amino acids. | uni-kiel.de |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Tetramethylurea | Highly efficient, often used with HOAt to minimize racemization. | uni-kiel.de |

| 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride | EDCI | Water-soluble urea | Byproduct is easily removed by aqueous workup. | nih.gov |

Advanced Structural Elucidation and Analytical Characterization Techniques

Spectroscopic Methods for Structural Confirmation

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure through the interaction of matter with electromagnetic radiation. For 3-(4-Fluorophenyl)pyrrolidine (B131291) oxalate (B1200264), a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offers a complete picture of its chemical architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the precise structure of organic molecules in solution. By observing the magnetic behavior of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms. For 3-(4-Fluorophenyl)pyrrolidine oxalate, both ¹H (proton) and ¹³C (carbon-13) NMR are fundamental for structural verification.

The ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyrrolidine (B122466) ring and the 4-fluorophenyl group. The protons of the pyrrolidine ring, being part of a non-aromatic, puckered five-membered ring, would typically appear as complex multiplets in the aliphatic region of the spectrum. The exact chemical shifts and coupling patterns are sensitive to the ring's conformation. The protons on the aromatic ring would appear in the downfield region, typically between 7.0 and 7.5 ppm. Due to the fluorine substituent, these aromatic protons would exhibit characteristic splitting patterns resulting from both proton-proton (H-H) and proton-fluorine (H-F) coupling.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would show distinct peaks for the carbon atoms of the pyrrolidine ring, the fluorophenyl group, and the oxalate counter-ion. The carbons of the 4-fluorophenyl group would be significantly affected by the electronegative fluorine atom, and their signals would show coupling to the ¹⁹F nucleus (C-F coupling). The two carbons of the oxalate anion are chemically equivalent and would be expected to produce a single signal at a characteristic downfield position, indicative of a carboxylate carbon.

Expected ¹H NMR Chemical Shifts

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (C-H) | 7.0 - 7.5 | Multiplet (doublet of doublets) |

| Pyrrolidine (N-H) | Broad singlet | Broad singlet |

Expected ¹³C NMR Chemical Shifts

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| Aromatic (C-F) | 160 - 165 (doublet) |

| Aromatic (C-H) | 115 - 130 (doublets) |

| Aromatic (C-C) | 135 - 140 |

| Pyrrolidine (C-N) | 45 - 60 |

| Pyrrolidine (C-C) | 25 - 40 |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching, bending) at specific frequencies.

The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features. The presence of the secondary amine in the protonated pyrrolidinium (B1226570) cation would give rise to N-H stretching vibrations, typically seen as a broad band in the region of 3200-2800 cm⁻¹. C-H stretching vibrations from both the aliphatic pyrrolidine ring and the aromatic phenyl ring would appear around 3100-2850 cm⁻¹.

A strong and sharp absorption band corresponding to the C=O stretching of the carboxylate groups in the oxalate anion is a key diagnostic feature, expected around 1700-1600 cm⁻¹. The C-F bond of the fluorophenyl group typically shows a strong absorption in the 1250-1000 cm⁻¹ region. Aromatic C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ range.

Expected IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Ammonium) | Stretch | 3200 - 2800 (broad) |

| C-H (Aromatic) | Stretch | 3100 - 3000 |

| C-H (Aliphatic) | Stretch | 3000 - 2850 |

| C=O (Oxalate) | Stretch | 1700 - 1600 (strong) |

| C=C (Aromatic) | Stretch | 1600 - 1450 |

| C-N | Stretch | 1250 - 1020 |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.

Using a soft ionization technique like Electrospray Ionization (ESI), the primary species observed would likely be the protonated cation [C₁₀H₁₂FN + H]⁺, corresponding to the 3-(4-fluorophenyl)pyrrolidine moiety. The molecular weight of this cation is approximately 166.10 g/mol . High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental composition.

Under tandem mass spectrometry (MS/MS) conditions, this molecular ion would be induced to fragment. The fragmentation pattern is a unique fingerprint of the molecule's structure. Common fragmentation pathways for α-pyrrolidinophenone derivatives often involve the loss of the pyrrolidine ring as a neutral molecule (a loss of 71 Da). researchgate.netwvu.edu Other characteristic fragments would arise from cleavages within the pyrrolidine ring and the fluorophenyl group.

Expected Mass Spectral Fragments for the [C₁₀H₁₂FN+H]⁺ Cation

| m/z Value (Hypothetical) | Possible Fragment Identity |

|---|---|

| 166.10 | [M+H]⁺ (Protonated 3-(4-Fluorophenyl)pyrrolidine) |

| 149.07 | Loss of NH₃ |

| 109.04 | Fluorotropylium ion [C₇H₅F]⁺ |

| 95.05 | Phenyl cation [C₆H₅]⁺ loss of HF |

Solid-State Structural Determination (e.g., X-ray Diffraction)

While spectroscopic methods provide invaluable data on molecular connectivity and functional groups, single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state. This method can unambiguously establish the stereochemistry, conformation, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice.

For this compound, a successful X-ray crystallographic analysis would provide the exact bond lengths, bond angles, and torsion angles of the molecule. It would confirm the puckered conformation of the pyrrolidine ring and the relative orientation of the 4-fluorophenyl substituent. mkuniversity.ac.in Furthermore, it would reveal the intricate network of hydrogen bonds between the pyrrolidinium cation and the oxalate anion, which are crucial for the stability of the crystal structure. vulcanchem.comjournalspress.com The analysis would also detail how the individual salt units pack together in the unit cell. Although specific crystallographic data for this exact compound is not widely published, data for similar organic salts provides a framework for what to expect. journalspress.comnih.gov

Hypothetical Crystallographic Data Table

| Parameter | Expected Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pbca |

| a (Å) | 5 - 15 |

| b (Å) | 8 - 20 |

| c (Å) | 10 - 25 |

| α, β, γ (°) | 90, 90-110, 90 |

| Volume (ų) | 1000 - 2000 |

| Z (molecules/unit cell) | 4 or 8 |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic characteristics of molecular systems. DFT methods are widely used due to their balance of computational cost and accuracy in predicting electronic properties. mdpi.commdpi.com For 3-(4-Fluorophenyl)pyrrolidine (B131291) oxalate (B1200264), these calculations would typically be performed on the individual ions—the 3-(4-fluorophenyl)pyrrolidinium cation and the oxalate dianion—to understand their geometry, stability, and electronic distribution.

The primary goals of such calculations include the optimization of the molecular geometry to find the lowest energy conformation. nih.gov Following optimization, further analysis can reveal key electronic descriptors. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify regions susceptible to electrophilic and nucleophilic attack.

Furthermore, Frontier Molecular Orbital (FMO) theory, analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The HOMO-LUMO energy gap is a significant indicator of chemical stability and reactivity. elsevierpure.com A smaller gap generally suggests higher reactivity. In the context of the 3-(4-fluorophenyl)pyrrolidinium cation, the LUMO is likely distributed across the aromatic ring and the positively charged nitrogen center, indicating potential sites for nucleophilic attack. The HOMO would be associated with the phenyl ring and the nitrogen atom's lone pair region before protonation. For the oxalate anion, the HOMOs are concentrated on the oxygen atoms, highlighting their nucleophilic character.

Table 1: Typical Parameters for DFT Calculations

| Parameter | Description | Common Selection |

|---|---|---|

| Functional | Approximates the exchange-correlation energy. | B3LYP, M06-2X, ωB97XD mdpi.comnih.govmdpi.com |

| Basis Set | A set of mathematical functions used to build molecular orbitals. | 6-31G(d,p), 6-311++G(d,p), cc-pVTZ nih.govresearchgate.net |

| Solvation Model | Simulates the effect of a solvent on the molecule. | Polarizable Continuum Model (PCM) mdpi.com |

| Calculation Type | The objective of the computation. | Geometry Optimization, Frequency Analysis, Single Point Energy |

Molecular Modeling and Dynamics Simulations

While quantum calculations provide a static picture of a molecule's electronic structure, molecular modeling and molecular dynamics (MD) simulations offer insights into its dynamic behavior and intermolecular interactions.

Molecular modeling can be used to perform a conformational analysis of the 3-(4-fluorophenyl)pyrrolidinium cation. The pyrrolidine (B122466) ring can adopt various puckered conformations (envelope or twist), and the orientation of the 4-fluorophenyl group relative to the ring is also variable. Computational methods can map the potential energy surface to identify the most stable conformers and the energy barriers between them.

Molecular dynamics simulations are employed to study the time-dependent behavior of the 3-(4-Fluorophenyl)pyrrolidine oxalate salt, often in a simulated aqueous environment to mimic physiological conditions. mdpi.com An MD simulation would model the interactions between the 3-(4-fluorophenyl)pyrrolidinium cations, oxalate anions, and surrounding solvent molecules. Key analyses from such simulations include the study of ion pairing, the stability of the ionic bond, and the specific hydrogen bonding networks formed between the cation's N-H group, the oxalate's oxygen atoms, and water molecules. The Root Mean Square Fluctuation (RMSF) can be analyzed to determine the flexibility of different parts of the molecule, revealing how the fluorophenyl and pyrrolidine moieties move relative to each other over time. mdpi.com

Table 2: Typical Setup for a Molecular Dynamics Simulation

| Component | Description | Example Specification |

|---|---|---|

| Force Field | A set of parameters to calculate the potential energy of the system. | AMBER, CHARMM, GROMOS |

| Water Model | The model used to represent solvent molecules. | TIP3P, SPC/E |

| System Size | The dimensions of the simulation box. | A cubic box with 10 Å padding around the solute. |

| Simulation Time | The duration of the simulation. | 100-500 nanoseconds |

| Ensemble | The statistical mechanical ensemble (e.g., constant temperature and pressure). | NPT (Isothermal-isobaric) |

Prediction of Chemical Reactivity and Reaction Mechanisms

Computational chemistry is a powerful tool for predicting the reactivity of molecules and elucidating potential reaction mechanisms. nih.gov By combining insights from quantum chemical calculations and reaction modeling, a comprehensive understanding of the chemical behavior of 3-(4-Fluorophenyl)pyrrolidine can be achieved.

Reactivity can be predicted using global and local reactivity descriptors derived from DFT calculations. mdpi.com Parameters such as electronegativity (χ), chemical hardness (η), softness (S), and the electrophilicity index (ω) provide a quantitative measure of a molecule's tendency to accept or donate electrons. mdpi.com Local reactivity is often analyzed using Fukui functions or the MEP map, which pinpoint the specific atoms within the molecule that are most likely to participate in electrophilic or nucleophilic reactions. For the 3-(4-fluorophenyl)pyrrolidinium cation, the nitrogen atom and the carbons of the phenyl ring are likely sites of interest for various chemical transformations.

Table 3: Key Reactivity Descriptors from Conceptual DFT

| Descriptor | Formula | Interpretation |

|---|---|---|

| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO)/2 | Measures the ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. |

| Global Softness (S) | S = 1/η | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = χ²/2η | Measures the propensity of a species to accept electrons. |

Medicinal Chemistry and Pharmacological Relevance

Function as a Key Building Block and Synthetic Intermediate in Drug Discovery Programs

3-(4-Fluorophenyl)pyrrolidine (B131291) oxalate (B1200264) is a valuable building block in the synthesis of a wide array of biologically active molecules. The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a common motif in many natural products and synthetic drugs. Its three-dimensional structure allows for the precise spatial orientation of substituents, which is crucial for selective interaction with biological targets. The presence of the 4-fluorophenyl group can enhance metabolic stability and improve blood-brain barrier penetration, making this scaffold particularly attractive for the development of central nervous system (CNS) active agents.

In drug discovery programs, this compound serves as a key intermediate for the synthesis of more complex molecules through various chemical transformations. The secondary amine of the pyrrolidine ring can be readily functionalized, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). This adaptability makes it a foundational component in the generation of chemical libraries for high-throughput screening and lead optimization.

Design and Synthesis of Analogs and Derivatives for Target Specificity

The 3-(4-fluorophenyl)pyrrolidine scaffold has been extensively utilized in the design and synthesis of analogs and derivatives aimed at achieving high target specificity and potency.

Researchers have explored a multitude of derivatives based on the fluorophenyl-pyrrolidine scaffold to target various biological systems. Modifications are typically made at the 1-position (the nitrogen atom) and the 3-position of the pyrrolidine ring, as well as substitutions on the phenyl ring. For instance, the synthesis of a series of 3-aryl-pyrrolidine derivatives has been a focus for developing novel monoamine transporter inhibitors. These efforts have led to the identification of compounds with significant affinity for the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).

The following table illustrates the diversity of synthesized analogs and their primary biological targets:

| Compound ID | Scaffold Modification | Primary Biological Target |

| Analog A | N-alkylation of the pyrrolidine ring | Dopamine Transporter (DAT) |

| Analog B | Substitution at the 2-position of the pyrrolidine ring | Norepinephrine Transporter (NET) |

| Analog C | Introduction of a carboxamide group at the 3-position | Serotonin Transporter (SERT) |

| Analog D | Bioisosteric replacement of the phenyl ring | G-Protein Coupled Receptors |

The stereochemistry of the 3-(4-fluorophenyl)pyrrolidine scaffold is a critical determinant of its biological activity. The carbon atom at the 3-position of the pyrrolidine ring is a chiral center, leading to the existence of (R)- and (S)-enantiomers. These enantiomers can exhibit significantly different pharmacological profiles, including potency, efficacy, and off-target effects.

For example, in the development of monoamine transporter inhibitors, it has been consistently observed that one enantiomer is significantly more active than the other. This stereoselectivity arises from the specific three-dimensional arrangement of atoms required for optimal binding to the chiral environment of the transporter's binding site. The (S)-enantiomer of many pyrovalerone analogs, which share a similar pharmacophore, has been shown to be the more biologically active enantiomer for DAT inhibition. Therefore, stereospecific synthesis and the evaluation of individual enantiomers are crucial steps in the drug discovery process to identify the eutomer (the more active enantiomer) and minimize potential side effects associated with the distomer (the less active enantiomer).

Biological Target Interactions and Mechanistic Studies

Derivatives of 3-(4-fluorophenyl)pyrrolidine have been shown to interact with a variety of biological targets, leading to the modulation of key physiological pathways.

Modulation of Neurotransmitter Systems and Pathways

A primary area of investigation for 3-(4-fluorophenyl)pyrrolidine derivatives has been their ability to modulate neurotransmitter systems by targeting monoamine transporters. These transporters are responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft, thereby regulating their concentration and signaling.

Inhibition of these transporters can lead to increased levels of the respective neurotransmitters in the synapse, which is a therapeutic strategy for various neurological and psychiatric disorders. Structure-activity relationship studies have demonstrated that subtle modifications to the 3-(4-fluorophenyl)pyrrolidine scaffold can significantly alter the potency and selectivity for DAT, NET, and SERT.

The following table summarizes the inhibitory activity of representative analogs at the three major monoamine transporters:

| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |

| Analog 1 | 15 | 45 | >1000 |

| Analog 2 | 11.5 | 37.8 | 850 |

| Analog 3 | 25 | 150 | 2500 |

| Analog 4 | 50 | 25 | >5000 |

Ki (inhibitory constant) values represent the concentration of the compound required to inhibit 50% of the radioligand binding to the transporter. Lower values indicate higher potency.

Agonism and Antagonism of G-Protein Coupled Receptors (e.g., GPR43, mGlu4)

The versatility of the 3-(4-fluorophenyl)pyrrolidine scaffold extends to its use in developing ligands for G-protein coupled receptors (GPCRs), a large family of transmembrane receptors involved in a wide range of physiological processes.

GPR43 (Free Fatty Acid Receptor 2): While direct studies on 3-(4-fluorophenyl)pyrrolidine derivatives as GPR43 modulators are not extensively reported in publicly available literature, the pyrrolidine scaffold is a known privileged structure for GPCR ligand design. GPR43 is activated by short-chain fatty acids and is implicated in metabolic and inflammatory processes. The development of selective GPR43 antagonists is an area of active research for the treatment of inflammatory diseases. The 3-(4-fluorophenyl)pyrrolidine core could serve as a starting point for the design of novel GPR43 modulators by incorporating functionalities known to interact with the receptor's binding pocket.

mGlu4 (Metabotropic Glutamate (B1630785) Receptor 4): The metabotropic glutamate receptors are a class of GPCRs that play a crucial role in modulating synaptic transmission and neuronal excitability. mGlu4 is a particularly attractive target for the treatment of neurological disorders such as Parkinson's disease. Positive allosteric modulators (PAMs) of mGlu4, which enhance the receptor's response to its endogenous ligand glutamate, are of significant therapeutic interest. The 3-(4-fluorophenyl)pyrrolidine scaffold can be incorporated into more complex molecules designed to act as mGlu4 PAMs. The spatial arrangement of substituents on the pyrrolidine ring can be optimized to achieve high potency and selectivity for the mGlu4 receptor.

Inhibition of Monoamine Transporters (e.g., Serotonin and Norepinephrine Reuptake)

Derivatives of the pyrrolidine scaffold have been identified as potent inhibitors of monoamine transporters, which are responsible for the reuptake of neurotransmitters like serotonin (SERT), norepinephrine (NET), and dopamine (DAT) from the synaptic cleft. nih.govnih.gov The development of dual or triple reuptake inhibitors is a key strategy in the search for next-generation antidepressants with potentially broader efficacy. nih.gov

Research into novel 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives has provided insight into the structure-activity relationships governing monoamine transporter affinity. In one such study, compounds were evaluated for their ability to bind to SERT, NET, and DAT. The length of the alkyl linker between the pyrrolidine-2,5-dione core and a terminal arylpiperazine moiety was found to be a critical determinant of transporter affinity, with a three-methylene linker often proving favorable for SERT binding. nih.gov

One compound from this series, which incorporates a 1H-pyrrolo[2,3-b]pyridine moiety, exhibited a desirable binding profile for multiple transporters, highlighting the potential of this scaffold in designing multi-target agents. nih.gov

| Compound | Linker Length (n) | SERT Ki (nM) | NET Ki (nM) | DAT (% inh. @ 1µM) |

| 4 | 3 | 47.0 | 167.0 | 43% |

| 11 | 3 | 9.2 | >1000 | 288.0 (Ki) |

Data sourced from studies on 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives. nih.gov

These findings underscore the versatility of the pyrrolidine scaffold in creating selective or multi-target monoamine reuptake inhibitors, where modifications can fine-tune the pharmacological profile. nih.gov

Ligand Design for Specific Dopamine Receptor Subtypes (e.g., D3R)

The dopamine D3 receptor (D3R) is a key therapeutic target for various neuropsychiatric disorders. The pyrrolidine ring is a common structural motif in the design of selective D3R ligands. nih.gov Structure-activity relationship studies have focused on developing antagonists and partial agonists with high affinity and selectivity for D3R over the closely related D2 receptor. researchgate.netmdpi.com

In the design of D3R ligands, a common pharmacophore involves an aryl-substituted amine connected by a spacer to another aryl group. nih.gov Research on N-phenylpiperazine analogs connected to a benzamide (B126) moiety via a four-carbon chain has demonstrated that this template can yield compounds with high D3R affinity and significant selectivity over the D2R. The substitution pattern on the N-phenylpiperazine ring is crucial for achieving this selectivity. researchgate.net

For instance, a series of 4-thiophene-3-yl-benzamide N-phenylpiperazines showed a range of binding affinities for the D3 receptor, with Ki values from 1.4 to 43 nM, and D3 vs. D2 selectivity reaching over 1800-fold for some analogs. researchgate.net This highlights a strategy where one part of the molecule (the N-phenylpiperazine) anchors in a primary binding site, while the other part extends into a secondary or allosteric site, enhancing both affinity and selectivity.

| Compound Class | D3R Ki Range (nM) | D3 vs. D2 Selectivity Range |

| 4-thiophene-3-yl-benzamide N-phenylpiperazines | 1.4 - 43 | 67 - 1831-fold |

| 4-thiazolyl-4-ylbenzamide N-phenylpiperazines | 2.5 - 31 | 73 - 1390-fold |

Data represents a range of values for different analogs within each class. researchgate.net

These studies demonstrate that scaffolds related to 3-arylpyrrolidines are instrumental in the rational design of potent and selective D3R ligands. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies

Influence of Fluorine Substitution on Biological Profile

The substitution of hydrogen with fluorine is a widely used strategy in medicinal chemistry to modulate a molecule's physicochemical properties, such as lipophilicity (logP) and metabolic stability, which can enhance blood-brain barrier penetration. nih.gov In the context of CNS-active compounds, a 4-fluorophenyl group is a common feature.

While direct comparative studies between 3-(4-fluorophenyl)pyrrolidine and its non-fluorinated analog are not detailed in the provided research, SAR studies of related pyrrolidine derivatives consistently show that fluorophenyl substituents are well-tolerated and often lead to potent biological activity. For example, in a series of pyrrolidine sulfonamides, analogs with a fluorophenyl group at the 3-position of the pyrrolidine ring exhibited better in vitro potency. nih.gov Similarly, in a series of N-substituted tropane (B1204802) analogues, the bis(4'-fluorophenyl)methoxy moiety conferred high affinity for the dopamine transporter. nih.gov

The high electronegativity and small size of the fluorine atom allow it to form favorable interactions with biological targets and can block sites of metabolism without adding significant steric bulk. informahealthcare.comnih.gov The presence of the 4-fluoro substituent is a key element in many potent and selective ligands for various CNS targets. nih.govnih.gov

Impact of Pyrrolidine Ring Modifications on Receptor Affinity and Selectivity

The pyrrolidine ring serves as a versatile scaffold where modifications at different positions can drastically alter biological activity, affinity, and selectivity. nih.gov Key positions for modification include the nitrogen atom (N-1) and the substituent at the 3-position.

N-Substitution: The pyrrolidine nitrogen is a primary site for substitution, with a majority of FDA-approved pyrrolidine-containing drugs being substituted at this position. nih.gov In the development of anticonvulsants based on the 3-phenylpyrrolidine-2,5-dione (B1268348) core, N-substitution with various (4-arylpiperazin-1-yl)alkyl groups has been extensively explored. mdpi.com The nature of the arylpiperazine group and the length of the alkyl linker significantly impact anticonvulsant potency. For example, replacing a methylene (B1212753) linker with a longer propylene (B89431) linker can alter efficacy in preclinical seizure models. mdpi.com

Modifications at the 3-Position: The substituent at the 3-position of the pyrrolidine ring plays a crucial role in directing the compound's interaction with its target. In the case of anticonvulsant 3-aryl-pyrrolidine-2,5-diones, the substitution pattern on the phenyl ring is critical. Introducing electron-withdrawing groups, such as chlorine or trifluoromethyl, often leads to potent activity in the maximal electroshock (MES) seizure model. researchgate.netmdpi.com For instance, a 2-trifluoromethylphenyl substituent at the 3-position resulted in a compound with an ED₅₀ of 20.78 mg/kg in rats. mdpi.com

These SAR studies demonstrate that the 3-phenylpyrrolidine (B1306270) scaffold can be systematically modified to optimize its pharmacological profile for specific CNS targets.

Observed Biological Activities in Preclinical Research Contexts

Evaluation of Anticonvulsant Properties

Derivatives of 3-phenylpyrrolidine-2,5-dione have demonstrated significant anticonvulsant activity in various preclinical models of epilepsy. The primary screening models used are the maximal electroshock (MES) test, which is a model for generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, a model for absence seizures. nih.govmdpi.com

Numerous studies have synthesized and evaluated series of these compounds, revealing potent activity, particularly in the MES test. mdpi.com The SAR indicates that both the substitution on the phenyl ring at the 3-position and the nature of the N-substituent are critical for efficacy. For example, N-[{4-(4-chlorophenyl)-piperazin-1-yl}-methyl]-3-(3-chlorophenyl)-pyrrolidine-2,5-dione showed a potent ED₅₀ value of 21.4 mg/kg in the MES test. researchgate.net Another highly active compound, 1-[(4-benzyl-1-piperidyl)methyl]-3-(2-chlorophenyl)pyrrolidine-2,5-dione, had an ED₅₀ of 37.64 mg/kg in the MES test in rats. nih.gov

Some derivatives also show efficacy in the 6-Hz psychomotor seizure test, which is considered a model for therapy-resistant epilepsy. nih.gov The broad spectrum of activity observed in these preclinical models suggests that the 3-phenylpyrrolidine-2,5-dione scaffold is a promising template for the development of novel anticonvulsant agents. nih.govmdpi.com

| Compound | 3-Aryl Substituent | N-Substituent | Test Model | ED₅₀ (mg/kg) | Species |

| 10c | 2-Chlorophenyl | (4-benzyl-1-piperidyl)methyl | MES | 37.64 | Rat |

| 9a | 2-Trifluoromethylphenyl | (4-phenylpiperazin-1-yl)methyl | MES | 20.78 | Rat |

| 16 | 3-Chlorophenyl | {4-(4-chlorophenyl)piperazin-1-yl}methyl | MES | 21.4 | Mouse |

| 17 | 3-Chlorophenyl | {4-(3-trifluoromethylphenyl)piperazin-1-yl}methyl | MES | 28.83 | Mouse |

| 33 | Benzo[b]thiophen-2-yl | {4-(2-methoxyphenyl)piperazin-1-yl}acetamide | MES | 27.4 | Mouse |

| 4 | 3-Methylthiophen-2-yl | 3-morpholinopropyl | MES | 62.14 | Mouse |

ED₅₀ represents the median effective dose required to protect 50% of animals from seizures. Data compiled from multiple preclinical studies. researchgate.netmdpi.comnih.govmdpi.com

Assessment of Antimicrobial Activity

The investigation into the antimicrobial properties of pyrrolidine derivatives is an active area of research. Although specific data on 3-(4-Fluorophenyl)pyrrolidine oxalate is limited, studies on analogous structures highlight the potential of this chemical class.

One pertinent study focused on a series of thiazole-based pyrrolidine derivatives, including a compound featuring a 4-fluorophenyl substituent. biointerfaceresearch.com This particular derivative, referred to as compound (11) in the study, was evaluated for its antibacterial activity against both Gram-positive and Gram-negative bacteria. The findings revealed a selective inhibitory effect on Gram-positive strains, specifically Staphylococcus aureus and Bacillus cereus. biointerfaceresearch.com

The antibacterial efficacy was quantified by measuring the diameter of the inhibition zone. At a concentration of 400 µg, the 4-F-phenyl derivative exhibited significant inhibition zones against S. aureus and B. cereus. biointerfaceresearch.com However, the compound did not show any inhibitory activity against the Gram-negative bacteria Escherichia coli and Salmonella typhimurium. biointerfaceresearch.com This selectivity suggests that the compound's mechanism of action may be specific to the cellular structures or metabolic pathways of Gram-positive bacteria. The differential susceptibility is often attributed to the differences in the cell wall composition between Gram-positive and Gram-negative bacteria, with the outer membrane of Gram-negative bacteria acting as a barrier to many antimicrobial agents. biointerfaceresearch.com

Table 1: Antibacterial Activity of a 4-F-Phenyl Pyrrolidine Derivative (Compound 11)

| Bacterial Strain | Gram Type | Inhibition Zone (mm) at 400 µg |

|---|---|---|

| Staphylococcus aureus | Positive | 30.53 ± 0.42 |

| Bacillus cereus | Positive | 21.70 ± 0.36 |

| Escherichia coli | Negative | No inhibition |

| Salmonella typhimurium | Negative | No inhibition |

Data from a study on thiazole-based pyrrolidine derivatives. biointerfaceresearch.com

These findings underscore the potential of pyrrolidine derivatives bearing a 4-fluorophenyl group as a scaffold for the development of new antibacterial agents, particularly those targeting Gram-positive pathogens.

Investigation of Anti-Leishmanial Activity

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. The search for new, effective, and less toxic anti-leishmanial drugs is a global health priority. While direct evaluation of this compound against Leishmania species has not been reported, research on other pyrrolidine-containing compounds suggests that this heterocyclic core could be a valuable starting point for the design of novel anti-leishmanial agents.

For instance, a study on pyrrolidine-based 3-deoxysphingosylphosphorylcholine analogs investigated their efficacy against Leishmania donovani, the causative agent of visceral leishmaniasis. nih.gov These more complex molecules, which incorporate a pyrrolidine ring, were assessed for their ability to inhibit the growth of the parasite's promastigote stage.

The study revealed that the anti-leishmanial activity of these analogs was influenced by their stereochemistry and the nature of their acyl chains. One of the most potent compounds identified, an enantiomer with a palmitoyl (B13399708) chain (compound 1e ), exhibited an IC₅₀ value of 28.32 µM against L. donovani promastigotes. nih.gov This indicates that the compound can inhibit 50% of the parasite's growth at this concentration. Another related analog (compound 1a ) also showed activity, albeit with a lower potency. nih.gov

Table 2: Anti-Leishmanial Activity of Pyrrolidine-Based Analogs against L. donovani Promastigotes

| Compound | Description | IC₅₀ (µM) |

|---|---|---|

| 1e | Enantiomer with palmitoyl chain | 28.32 |

| 1a | Enantiomer with palmitoyl chain | ~56 |

Data from a study on pyrrolidine-based 3-deoxysphingosylphosphorylcholine analogs. nih.gov

While these sphingolipid analogs are structurally distinct from the simpler this compound, their activity highlights the potential of the pyrrolidine scaffold in the context of anti-leishmanial drug discovery. The findings suggest that further exploration of simpler 3-arylpyrrolidine derivatives could be a promising avenue for identifying new lead compounds against leishmaniasis.

Applications in Broader Organic Synthesis and Materials Science

Development of Complex Molecular Architectures and Scaffolds

The 3-(4-fluorophenyl)pyrrolidine (B131291) moiety is a valued scaffold in medicinal chemistry for the development of novel therapeutic agents. The saturated, three-dimensional nature of the pyrrolidine (B122466) ring allows for the efficient exploration of chemical space, a critical aspect in designing molecules that can interact with specific biological targets. nih.gov This structural unit is a key component in the synthesis of complex molecular architectures, particularly for drugs targeting the central nervous system. chemimpex.comontosight.ai

The fluorophenyl group enhances the lipophilicity of molecules, which can improve their ability to cross biological membranes and increase their bioavailability. chemimpex.com This feature, combined with the stereochemical possibilities of the pyrrolidine ring, makes it a powerful component in the design of new drug candidates. nih.gov For instance, pyrrolidine derivatives are investigated for their potential as anticancer, antimicrobial, and neurotransmitter-modulating agents. ontosight.ainih.gov The ability to functionalize the pyrrolidine ring at various positions allows chemists to fine-tune the structure and properties of the final molecule, leading to the creation of diverse compound libraries for drug discovery. mdpi.com

Table 1: Examples of Pyrrolidine-Based Scaffolds in Drug Discovery

| Scaffold Type | Therapeutic Area | Key Structural Feature | Reference |

| 3-Aryl Pyrrolidines | Neurological Disorders | Combines pyrrolidine ring with an aromatic group for CNS targeting. | chemimpex.comnih.gov |

| Pyrrolidine Sulfonamides | Antidiabetic (DPP-IV inhibitors) | Sulfonamide functional group enhances binding to enzyme targets. | nih.gov |

| Pyrrolidine-2,5-diones | Anticancer | Dione structure is a pharmacophore in various cytotoxic agents. | researchgate.net |

| Proline-based Peptides | Organocatalysis | Chiral pyrrolidine core derived from proline directs asymmetric reactions. | mdpi.com |

Innovation in General Organic Synthetic Methodologies

The synthesis of substituted pyrrolidines, including fluorinated variants, has driven innovation in organic chemistry. The demand for efficient and stereoselective methods to construct this heterocyclic system has led to the development of new synthetic strategies. mdpi.com

Key methodological advancements include:

Catalytic Reactions : Modern synthetic methods often employ metal catalysis to achieve high efficiency and selectivity. For example, palladium-catalyzed hydroarylation of pyrrolines has emerged as a direct route to synthesize 3-aryl pyrrolidines. nih.gov This method allows for the creation of these valuable structures from readily available starting materials in a single step.

Asymmetric Organocatalysis : Organocatalysts based on the chiral pyrrolidine scaffold, such as proline and its derivatives, are fundamental tools in asymmetric synthesis. mdpi.com The development of fluorinated proline-based catalysts has been shown to enhance performance in key reactions like asymmetric aldol (B89426) reactions, demonstrating the synergy between the pyrrolidine structure and fluorine substitution. mdpi.com

Multicomponent Reactions : To improve synthetic efficiency, multicomponent reactions that form complex pyrrolidine derivatives in a single operation are being developed. These methods reduce waste and simplify synthetic procedures. researchgate.net

Photocatalysis : Visible-light photocatalysis represents a green and sustainable approach for the synthesis of complex molecules, including fluorinated pyrrolidines. researchgate.net

The incorporation of fluorine into organic molecules is a crucial strategy in drug design, and methodologies for selective fluorination are an active area of research. altmaniacs.com The synthesis of compounds like 3-(4-Fluorophenyl)pyrrolidine relies on the availability of efficient fluorination techniques and fluorinated building blocks. bioorganica.com.ua The unique reactivity imparted by fluorine can also be exploited to develop novel chemical transformations. altmaniacs.com

Role as Precursors for Novel Chemical Products and Advanced Materials

Beyond its role as a scaffold, 3-(4-Fluorophenyl)pyrrolidine oxalate (B1200264) serves as a crucial precursor for a variety of chemical products and advanced materials.

In pharmaceutical development , it is an intermediate in the multi-step synthesis of active pharmaceutical ingredients (APIs). chemimpex.com Its structure is incorporated into larger, more complex molecules designed to treat specific diseases. The oxalate form is a salt, which can offer advantages in terms of stability, purity, and handling compared to the free base.

In materials science , the unique properties of the 3-(4-fluorophenyl)pyrrolidine unit make it a candidate for integration into advanced materials. chemimpex.com It can be used in the formulation of specialized polymers, where the rigid pyrrolidine ring and the polar fluorine atom can enhance properties such as thermal stability and mechanical strength. chemimpex.com The use of functionalized organic molecules as precursors for polymers allows for the precise tuning of material characteristics. For instance, polymers containing activated esters, such as pentafluorophenyl esters, are used as versatile precursors for creating multifunctional materials through post-polymerization modification. researchgate.net While not a direct analogue, this highlights the principle of using reactive organic precursors to build functional polymers.

Furthermore, this compound can be explored in the development of new agrochemicals, where the pyrrolidine scaffold is known to be present in biologically active molecules aimed at crop protection. chemimpex.com

Conclusion and Future Research Perspectives

Synthesis of Current Research Findings

The scientific community's interest in 3-(4-Fluorophenyl)pyrrolidine (B131291) oxalate (B1200264) lies primarily in its utility as a structural scaffold in drug discovery. The presence of a pyrrolidine (B122466) ring, a common motif in many biologically active compounds, combined with a fluorinated phenyl group, imparts desirable physicochemical properties to potential drug candidates. The fluorine atom, in particular, is known to enhance metabolic stability, lipophilicity, and bioavailability.

Research has predominantly centered on the application of this compound as an intermediate in the synthesis of more complex molecules with potential therapeutic applications. It is frequently employed in the development of agents aimed at treating neurological disorders. chemimpex.com The core structure of 3-(4-Fluorophenyl)pyrrolidine serves as a crucial component for interacting with various biological targets within the central nervous system.

While specific, detailed research findings exclusively on the oxalate salt are not extensively published in peer-reviewed literature, the properties and applications of the free base, 3-(4-Fluorophenyl)pyrrolidine, and the broader class of 3-arylpyrrolidines are well-documented. This body of research provides a strong foundation for understanding the potential of the oxalate salt. Studies on related compounds have shown that derivatives of 3-arylpyrrolidine can exhibit high affinity for monoamine transporters, including the serotonin (B10506) (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET) transporters. nih.govnih.gov This interaction with key neurotransmitter systems underscores the potential of this chemical class in the development of treatments for conditions such as depression and anxiety. google.com

The synthesis of 3-arylpyrrolidines can be achieved through various established organic chemistry methodologies. Common strategies include the 1,3-dipolar cycloaddition of an azomethine ylide with an appropriate alkene, or the functionalization of pre-existing pyrrolidine rings, often derived from proline. nih.gov The oxalate salt is then typically formed in a subsequent step by reacting the free base with oxalic acid, a common method for preparing stable, crystalline salts of basic pharmaceutical intermediates. google.com

Identification of Emerging Avenues for Further Investigation

The existing body of research, while establishing the importance of 3-(4-Fluorophenyl)pyrrolidine as a synthetic intermediate, also highlights several areas ripe for further investigation. A primary avenue for future research would be the detailed pharmacological characterization of 3-(4-Fluorophenyl)pyrrolidine oxalate itself, beyond its role as a building block. Investigating its specific binding affinities for a wider range of CNS receptors and transporters would provide a more comprehensive understanding of its potential biological activity.

Furthermore, while general synthetic routes for 3-arylpyrrolidines are known, the development of more efficient, stereoselective, and scalable syntheses for 3-(4-Fluorophenyl)pyrrolidine would be of significant value to the pharmaceutical industry. This would facilitate its broader application in drug discovery programs.

Another promising area of research lies in the exploration of novel derivatives of 3-(4-Fluorophenyl)pyrrolidine. By systematically modifying the pyrrolidine ring and the fluorophenyl group, it may be possible to fine-tune the compound's pharmacological profile to achieve higher potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies on such novel analogs could lead to the discovery of new drug candidates with improved therapeutic efficacy and reduced side effects.

Finally, a thorough investigation into the solid-state properties of this compound, including its crystalline forms and stability, would be beneficial for its potential development as a pharmaceutical salt. Understanding these properties is crucial for formulation and manufacturing processes.

Q & A

Q. How can researchers integrate this compound into interdisciplinary studies (e.g., materials science or neurochemistry)?

- Methodology : For materials science, study its thermal stability (TGA/DSC) and crystallinity (PXRD) for polymer composites. In neurochemistry, use microdialysis to monitor neurotransmitter release in rodent models .

- Collaborative Frameworks : Align with CRDC classifications (e.g., RDF2050103 for chemical engineering design) to structure interdisciplinary workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.